2-Fluoro-4-(2-formylphenyl)benzoic acid
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Overview
Description
2-Fluoro-4-(2-formylphenyl)benzoic acid is an organic compound with the molecular formula C14H9FO3 It is a derivative of benzoic acid, featuring a fluorine atom and a formyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(2-formylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Another method involves the Schiemann reaction, where a 4-aminobenzoic acid derivative is diazotized and then treated with tetrafluoroborate to introduce the fluorine atom . The formyl group can be introduced through a Vilsmeier-Haack reaction, which involves the reaction of the aromatic compound with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction is particularly suitable for industrial production due to its scalability and efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(2-formylphenyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-Fluoro-4-(2-carboxyphenyl)benzoic acid.
Reduction: 2-Fluoro-4-(2-hydroxymethylphenyl)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-(2-formylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(2-formylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with biological targets.
Comparison with Similar Compounds
2-Fluoro-4-(2-formylphenyl)benzoic acid can be compared with other similar compounds such as:
4-Fluorobenzoic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
2-Fluorobenzoic acid: Similar structure but lacks the additional phenyl ring and formyl group, resulting in different chemical properties.
3-Fluorobenzoic acid: The fluorine atom is positioned differently, leading to variations in reactivity and applications.
Properties
IUPAC Name |
2-fluoro-4-(2-formylphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO3/c15-13-7-9(5-6-12(13)14(17)18)11-4-2-1-3-10(11)8-16/h1-8H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOKKSUEGYFECT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688845 |
Source
|
Record name | 3-Fluoro-2'-formyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80688845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261945-86-1 |
Source
|
Record name | 3-Fluoro-2'-formyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80688845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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